2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
CAS No.: 1021219-84-0
Cat. No.: VC11947487
Molecular Formula: C27H22N4O2S
Molecular Weight: 466.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021219-84-0 |
|---|---|
| Molecular Formula | C27H22N4O2S |
| Molecular Weight | 466.6 g/mol |
| IUPAC Name | 2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C27H22N4O2S/c1-19-7-9-20(10-8-19)24-17-25-27(28-15-16-31(25)30-24)34-18-26(32)29-21-11-13-23(14-12-21)33-22-5-3-2-4-6-22/h2-17H,18H2,1H3,(H,29,32) |
| Standard InChI Key | YEKIRZOVHRKYBG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
Key Physicochemical Characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C22H18N4O2S |
| Functional Groups | Pyrazole, pyrazine, sulfanyl, phenoxy, amide |
| Solubility | Likely soluble in organic solvents (e.g., DMSO) |
| Potential Reactivity | Sulfanyl group may participate in nucleophilic or oxidative reactions. |
Synthesis Pathways
The synthesis of this compound likely involves multi-step organic transformations:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Pyrazolo[1,5-a]pyrazines are typically synthesized via condensation reactions involving hydrazines and α-diketones or other suitable precursors.
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Introduction of the Sulfanyl Linkage:
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The sulfanyl group can be introduced by reacting a suitable thiol derivative with a halogenated precursor of the pyrazolo[1,5-a]pyrazine.
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Attachment of the Acetamide Moiety:
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The acetamide group is formed through amide bond formation using reagents like acyl chlorides or activated esters.
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Phenoxyphenyl Substitution:
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The phenoxyphenyl group can be introduced via nucleophilic aromatic substitution or coupling reactions.
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General Reaction Scheme:
Applications in Drug Discovery
Compounds containing pyrazolo[1,5-a]pyrazine cores are known for their diverse biological activities:
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Antimicrobial Activity: Pyrazole derivatives have been studied as inhibitors of bacterial enzymes such as ATP synthase .
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Anticancer Potential: Phenoxy-substituted compounds often exhibit cytotoxic properties against cancer cell lines .
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Anti-inflammatory Properties: Sulfanyl-acetamide derivatives have shown promise as inhibitors of inflammatory mediators like 5-lipoxygenase .
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